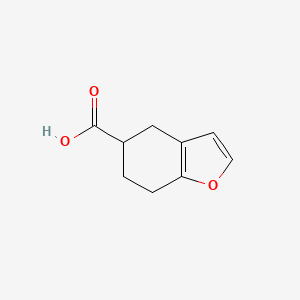
Bis(3-bromophenoxy)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-bromophenoxy)methane is an organic compound characterized by the presence of two 3-bromophenoxy groups attached to a central methane unit
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-bromophenoxy)methane typically involves the reaction of 3-bromophenol with formaldehyde. One common method is the condensation reaction, where 3-bromophenol is reacted with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high-quality products .
化学反応の分析
Types of Reactions
Bis(3-bromophenoxy)methane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce quinones .
科学的研究の応用
Bis(3-bromophenoxy)methane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as flame retardants and UV absorbers.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism by which bis(3-bromophenoxy)methane exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Bis(3-indolyl)methane: Known for its biological activities, including anticancer properties.
Bis(3-pyrazolyl)methane: Exhibits a range of biological activities and is used in medicinal chemistry.
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .
特性
分子式 |
C13H10Br2O2 |
|---|---|
分子量 |
358.02 g/mol |
IUPAC名 |
1-bromo-3-[(3-bromophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H10Br2O2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-8H,9H2 |
InChIキー |
OGEXUCLLAXQKHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)OCOC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


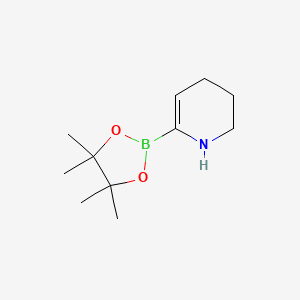

![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)
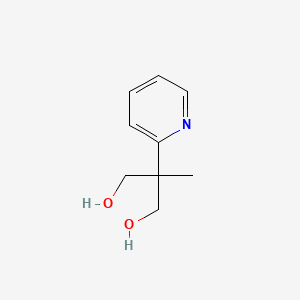
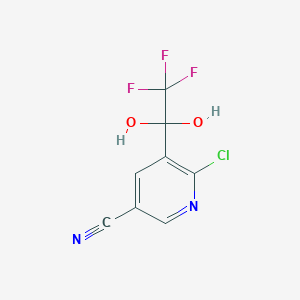
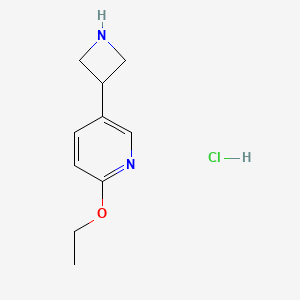
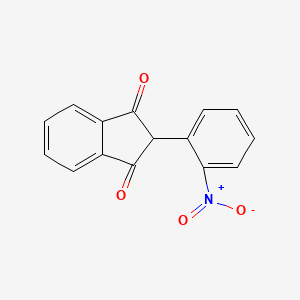
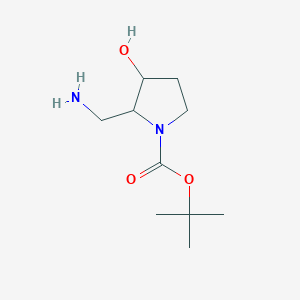
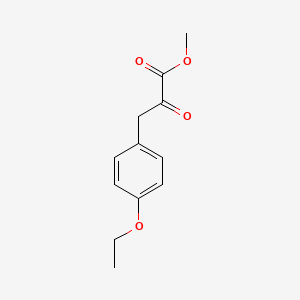
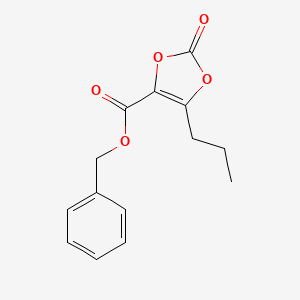

![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
